molecular formula C16H17BrN2O2 B2388030 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide CAS No. 1797024-15-7

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2388030
CAS No.: 1797024-15-7
M. Wt: 349.228
InChI Key: ZEKQRGDDZCOKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a brominated furan-2-carboxamide core, a scaffold recognized in scientific literature for its diverse biological activities. Structurally related furan-2-carboxamide analogues have been identified as key intermediates for the synthesis of more complex heterocyclic systems and have demonstrated potential in various research domains, particularly as inhibitors of specific kinases. For instance, closely related compounds have been reported to exhibit activity against Mitogen-activated protein kinase 10 (MAPK10/JNK3), a target relevant in neuronal apoptosis and differentiation pathways . The primary research applications for this class of compounds include exploration as a chemical probe for studying kinase signaling pathways and as a core template for the development of novel therapeutics. Its molecular structure, incorporating both a furan ring and a phenylpyrrolidine moiety, makes it a valuable subject for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate interactions with biological targets, optimize potency and selectivity, and develop new synthetic methodologies via cross-coupling reactions, similar to those employed for other N-(4-bromophenyl)furan-2-carboxamides . This product is intended for laboratory research purposes only by qualified professionals. It is strictly labeled "For Research Use Only" and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-15-9-8-14(21-15)16(20)18-11-13-7-4-10-19(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQRGDDZCOKKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide typically involves the coupling of 5-bromo-furan-2-carboxylic acid with N-((1-phenylpyrrolidin-2-yl)methyl)amine. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in a solvent like DMF/CH2Cl2 . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and solvents. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s pyrrolidine-phenyl group distinguishes it from analogs with aromatic (e.g., 25 , 27 ) or heterocyclic (e.g., 84 , 62 ) substituents. These groups modulate solubility, steric bulk, and hydrogen-bonding capacity.
  • Synthetic Routes : Most analogs are synthesized via amide coupling (e.g., 25 , 27 ) or Suzuki-Miyaura cross-coupling (e.g., 84 ) . The target compound likely requires similar methods but with (1-phenylpyrrolidin-2-yl)methylamine as the amine source.

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : Compound 25 (4-acetylphenyl substituent) demonstrated MMP-13 inhibitory activity, attributed to the acetyl group’s electron-withdrawing effects enhancing binding to the enzyme’s active site .
  • Antimicrobial Activity : Compound 62 (5-nitrothiazol-2-yl substituent) showed potent antimicrobial effects, likely due to the nitro group’s redox activity and thiazole’s heterocyclic stability .
  • Receptor Modulation : Compound 84 (imidazopyridine substituent) was optimized for Nurr1 agonism, where the chloro and methyl groups improved receptor affinity .

Physicochemical Comparisons :

  • Hydrogen-Bonding : The nitro group in 62 and sulfamoyl group in 26 () introduce additional hydrogen-bond acceptors, contrasting with the target compound’s tertiary amine in the pyrrolidine ring.

Spectroscopic and Analytical Data

  • NMR Shifts :

    • Compound 25 : 1H NMR signals at δ 2.55 (acetyl CH3) and 7.15–8.00 ppm (aromatic protons) .
    • Compound 62 : 1H NMR peaks at δ 13.57 (amide NH) and 6.89–7.73 ppm (furan and thiazole protons) .
    • Target Compound: Expected signals near δ 3.0–3.5 ppm (pyrrolidine CH2/N-CH) and 7.2–7.6 ppm (phenyl protons).
  • Mass Spectrometry :

    • Compound 84 : [M+H]+ at m/z 369.6 .
    • Compound 62 : [M+H]+ at m/z 317.9180 .

Biological Activity

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16BrN3O2
  • Molecular Weight : 336.20 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, showing promise as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and pain signaling.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Cytotoxicity Assay on Cancer Cell Lines Showed IC50 values between 10 µM and 25 µM against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Enzyme Inhibition Assay Inhibited COX enzymes with an IC50 value of 15 µM, indicating anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves bromination of a furan precursor, followed by amide coupling with a phenylpyrrolidinylmethylamine derivative. Critical parameters include:

  • Temperature control : Elevated temperatures (70–90°C) for bromination to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) for amide bond formation to enhance reactivity .
  • Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation .
    • Validation : Monitor intermediates via TLC and purify via column chromatography. Final purity (>95%) confirmed by HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Key techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine at C5 of furan, pyrrolidine ring conformation) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C17_{17}H18_{18}BrN2_2O2_2) .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, critical for studying target interactions .

Q. What are the compound’s stability profiles under standard laboratory conditions?

  • Stability :

  • Light sensitivity : Degrades under UV light; store in amber vials .
  • Moisture : Hydrolyzes slowly in aqueous buffers (t1/2_{1/2} > 72 hours at pH 7.4) .
  • Long-term storage : Stable at −20°C in anhydrous DMSO for >6 months .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening assays :

  • Enzyme inhibition : Test against kinases or proteases due to structural similarity to carboxamide-based inhibitors .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or potency?

  • SAR strategies :

  • Pyrrolidine substitution : Introduce electron-withdrawing groups (e.g., −CF3_3) to modulate lipophilicity and binding affinity .
  • Furan ring replacement : Substitute with thiophene or oxadiazole to alter electronic properties .
  • Amide linker optimization : Replace with sulfonamide or urea for improved metabolic stability .

Q. How do conflicting bioactivity data arise across studies, and how can they be resolved?

  • Common pitfalls :

  • Purity variability : Impurities >5% skew IC50_{50} values; validate via orthogonal methods (e.g., HPLC-MS) .
  • Assay conditions : pH-dependent solubility (e.g., precipitation in low-pH buffers) may artifactually reduce activity .
    • Resolution : Replicate assays in triplicate with independent synthetic batches and include positive controls (e.g., known kinase inhibitors) .

Q. What computational tools are effective for predicting binding modes or metabolic pathways?

  • In silico approaches :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., A2A_{2A} adenosine receptor) .
  • ADME prediction : SwissADME to assess permeability (LogP ~3.2) and CYP450 metabolism risks .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity at the bromine site .

Q. How can reaction byproducts be minimized during scale-up synthesis?

  • Optimization strategies :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., over-bromination) by precise residence time control .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove unreacted starting materials .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported EDC) improve cost-efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.